molecular formula C12H17ClN2 B2515121 2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine CAS No. 861211-51-0

2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine

Cat. No.: B2515121
CAS No.: 861211-51-0
M. Wt: 224.73
InChI Key: GJJRFHPCKPHDSV-UHFFFAOYSA-N
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Description

2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine is an organic compound with the molecular formula C12H17ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine typically involves the reaction of 2-chloro-5-chloromethylpyridine with 2-methylpiperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like dichloromethane.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

Scientific Research Applications

2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets. In pharmaceutical applications, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final product derived from this compound .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylpyridine: A precursor in the synthesis of 2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine.

    2-Chloro-5-chloromethylpyridine: Another precursor used in the synthesis.

    2-Chloro-5-(chloromethyl)pyridine: Used in similar synthetic applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various bioactive compounds makes it valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

2-chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-10-4-2-3-7-15(10)9-11-5-6-12(13)14-8-11/h5-6,8,10H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJRFHPCKPHDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324265
Record name 2-chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821625
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

861211-51-0
Record name 2-chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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